molecular formula C12H18N2 B2562152 3-[2-(Pyrrolidin-1-yl)ethyl]aniline CAS No. 710351-82-9

3-[2-(Pyrrolidin-1-yl)ethyl]aniline

Cat. No.: B2562152
CAS No.: 710351-82-9
M. Wt: 190.29
InChI Key: UZELPSWMWQYMQZ-UHFFFAOYSA-N
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Description

3-[2-(Pyrrolidin-1-yl)ethyl]aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine ring through an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of 3-bromoaniline with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrolidin-1-yl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aniline ring, resulting in a wide range of substituted aniline derivatives .

Scientific Research Applications

3-[2-(Pyrrolidin-1-yl)ethyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline involves its interaction with various molecular targets and pathways. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)aniline
  • 4-(Pyrrolidin-1-yl)aniline
  • N-(2-Pyrrolidin-1-ylethyl)aniline

Uniqueness

3-[2-(Pyrrolidin-1-yl)ethyl]aniline is unique due to the specific position of the pyrrolidin-1-yl group on the aniline ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZELPSWMWQYMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.46 g of 3-(2-oxo-2-pyrrolidin-1-ylethyl)aniline obtained in stage b) below in 100 mL of tetrahydrofuran are added, under argon, 1.08 g of lithium aluminium hydride. The reaction mixture is stirred for one hour at room temperature and then cooled to 0° C. and treated successively with 1.08 mL of water, 1.08 mL of 15% (by weight) sodium hydroxide solution and 3.24 mL of water. The solid formed is filtered off and washed with ethyl acetate, and the filtrate is concentrated under reduced pressure to give 0.568 g of 3-(2-pyrrolidin-1-ylethyl)aniline, the characteristics of which are as follows:
Quantity
1.46 g
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reactant
Reaction Step One
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100 mL
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solvent
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1.08 g
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reactant
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1.08 mL
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reactant
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3.24 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The mixture containing [2-(3-nitrophenyl)ethyl]pyrrolidine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 3-(2-pyrrolidinylethyl)phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One

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